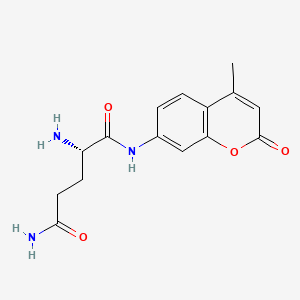

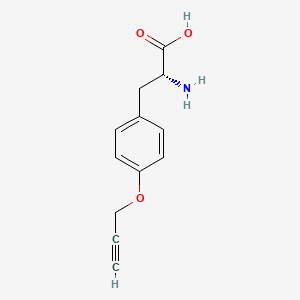

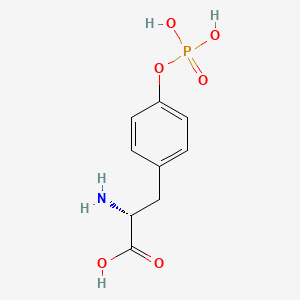

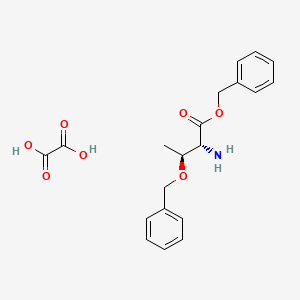

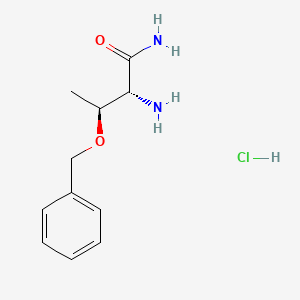

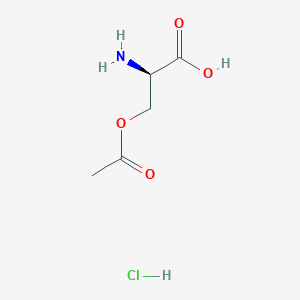

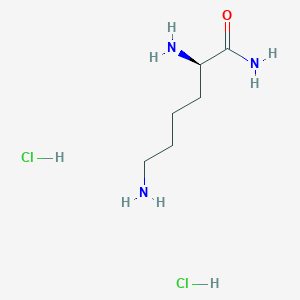

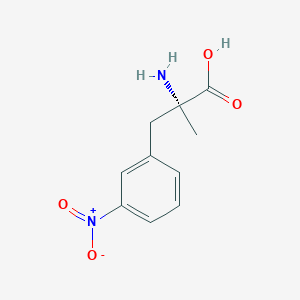

(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, this would include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.

Synthesis Analysis

This would involve a discussion of known methods for synthesizing the compound, including any catalysts or reagents used, reaction conditions, and the overall yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances, including the products of such reactions and the conditions under which they occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Applications De Recherche Scientifique

Neurochemical Research

(R)-α-Methyl-3-nitrophenylalanine, by virtue of being an analog of phenylalanine, plays a crucial role in neurochemical studies, particularly those focusing on the brain's serotonergic system. The compound has been used to study brain serotonin (5-HT) synthesis rates, leveraging its structural similarity to tryptophan, the serotonin precursor. This application underscores its utility in investigating neuropsychiatric disorders and the brain's response to pharmacological interventions, offering a deeper understanding of serotonin's role in mental health (Diksic & Young, 2001).

Analytical Chemistry

In analytical chemistry, the reaction of ninhydrin with amino acids, where (R)-α-Methyl-3-nitrophenylalanine can serve as a substrate, is a foundational method for detecting, isolating, and analyzing amino acids, peptides, and proteins. This reaction has broad applications across diverse scientific fields, including food science, forensic analysis, and biochemical research, demonstrating the compound's versatility beyond its biochemical implications (Friedman, 2004).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling it.

Orientations Futures

This would involve a discussion of areas for potential future research involving the compound, such as new synthetic methods, applications, or investigations into its properties.

Relevant Papers : This would involve a review of academic papers that have been published about the compound, summarizing their findings and noting any significant controversies or unresolved questions.

Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less common or less well-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult specialized databases or literature sources, or seek the assistance of a chemist or other expert in the field.

Propriétés

IUPAC Name |

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFGGLYMLNDZAM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.